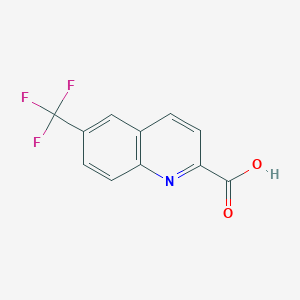

6-(trifluoromethyl)quinoline-2-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVFVSVUKCIBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457312 | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849818-58-2 | |

| Record name | 6-(Trifluoromethyl)-2-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. The quinoline scaffold is a well-established "privileged structure" known for its broad range of biological activities, particularly in oncology.[1][2] The introduction of a trifluoromethyl group at the 6-position modulates the electronic properties and lipophilicity of the quinoline core, often enhancing metabolic stability and target binding affinity. This guide will delve into the physicochemical properties, synthesis, analytical characterization, and the established and potential applications of this compound as a key building block for the development of targeted therapeutics, with a primary focus on its role in the synthesis of protein kinase inhibitors. Detailed experimental protocols for its synthesis and for the biological evaluation of its derivatives are provided to enable researchers to leverage this versatile molecule in their drug discovery programs.

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry. Its derivatives have yielded a multitude of approved drugs with diverse therapeutic applications, including anticancer, antimalarial, and antimicrobial agents.[1][2] In the realm of oncology, the quinoline scaffold has proven particularly fruitful for the development of small molecule kinase inhibitors.[3] Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[4] The dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4]

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The -CF3 group is highly electronegative and lipophilic, which can improve a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. In the context of the quinoline scaffold, the placement of a -CF3 group at the 6-position, as in this compound, creates a valuable building block for the synthesis of novel kinase inhibitors and other biologically active compounds.[5] This guide serves as a technical resource for researchers, providing detailed information and actionable protocols related to this promising chemical entity.

Physicochemical and Spectroscopic Profile

This compound (CAS No: 849818-58-2) is typically a white crystalline powder.[4][5] Its core structure consists of a quinoline ring system with a trifluoromethyl group at position 6 and a carboxylic acid group at position 2.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted, as extensive experimental data for this specific compound is not widely available in the literature.

| Property | Value | Source |

| CAS Number | 849818-58-2 | [4][5] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [5] |

| Molecular Weight | 241.17 g/mol | [5] |

| Appearance | White crystalline powder | [5] |

| Storage | 2-8°C, under inert atmosphere | [5] |

| Predicted XlogP | 2.9 | [3] |

| Monoisotopic Mass | 241.03506 Da | [3] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the quinoline ring will exhibit characteristic doublet and triplet splitting patterns. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.[6]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quinoline ring carbons (typically δ 120-150 ppm), the carboxylic acid carbonyl carbon (δ > 165 ppm), and the trifluoromethyl carbon. The CF₃ carbon signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[7]

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet will be in the typical range for aryl-CF₃ groups (around -60 to -65 ppm relative to CFCl₃).[2][7]

Mass Spectrometry: In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 241 or 242, respectively.[3] Common fragmentation patterns for quinoline carboxylic acids under electron ionization (EI) include the loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[6][8][9]

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not widely published, a highly plausible and efficient route can be designed based on the well-established Doebner reaction. The Doebner reaction facilitates the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[10][11][12] A modification of this reaction has been shown to be effective for electron-deficient anilines, such as 4-(trifluoromethyl)aniline, using a Lewis acid catalyst like boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF).[10]

The proposed synthesis involves a one-pot, three-component reaction of 4-(trifluoromethyl)aniline, an aldehyde (often formaldehyde or its equivalent), and pyruvic acid.

Proposed Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound based on a modified Doebner reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from a modified Doebner reaction for the synthesis of substituted quinoline-4-carboxylic acids.[10]

Materials:

-

4-(Trifluoromethyl)aniline

-

Formaldehyde (or a suitable equivalent like paraformaldehyde)

-

Pyruvic acid

-

Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(trifluoromethyl)aniline (1.0 eq) and formaldehyde (1.1 eq) in anhydrous acetonitrile.

-

Add the Lewis acid catalyst (BF₃·OEt₂ or BF₃·THF, 0.5 eq) to the mixture at room temperature.

-

Heat the reaction mixture to 65°C and stir for 1 hour.

-

Prepare a solution of pyruvic acid (1.0 eq) in anhydrous acetonitrile.

-

Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 65°C.

-

Continue to stir the reaction mixture at 65°C for 20-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and a saturated aqueous solution of NaHCO₃ to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The primary application of this compound in drug discovery is as a versatile starting material for the synthesis of potent and selective kinase inhibitors.[5] The quinoline core can be readily functionalized, particularly at the carboxylic acid group, to introduce various pharmacophoric features that can interact with the ATP-binding site of protein kinases.

Mechanism of Action of Quinoline-Based Kinase Inhibitors

Many quinoline-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine moiety of ATP and bind to the hinge region of the kinase's active site. The quinoline nitrogen often forms a crucial hydrogen bond with a backbone amide hydrogen in the hinge region. Substituents on the quinoline ring can then be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring potency and selectivity for a particular kinase.

Key kinases that have been successfully targeted with quinoline-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase whose mutations and overexpression are implicated in various cancers, including non-small cell lung cancer.[13][14][15][16][17]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[18][19][20]

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases that play a role in cell proliferation, survival, migration, and invasion.[21][22]

Role in Targeting the EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Upon binding of a ligand like EGF, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[15][18] In many cancers, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell growth.

Quinoline-based inhibitors can block this aberrant signaling by binding to the ATP pocket of the EGFR kinase domain, preventing autophosphorylation and the activation of downstream effectors.

Caption: Simplified EGFR signaling pathway and the point of intervention for quinoline-based inhibitors.

While specific IC₅₀ values for derivatives of this compound against EGFR are not prominently reported, related fluorinated quinoline derivatives have demonstrated potent anticancer activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[23]

Biological Evaluation Protocols

To assess the potential of novel compounds derived from this compound as kinase inhibitors, standardized in vitro assays are essential. The following are representative protocols for a kinase inhibition assay and a cell viability assay.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase by measuring ATP consumption.

Objective: To quantify the inhibitory potency of a compound against a target kinase.

Materials:

-

Recombinant protein kinase of interest (e.g., EGFR, VEGFR-2, Src)

-

Specific peptide substrate for the kinase

-

ATP

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ADP detection kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 1 mM is recommended.

-

Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or a DMSO control to each well.

-

Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubate the plate at 30°C for 60 minutes (or an optimized time).

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves two steps: a. Adding an ADP-Glo™ Reagent to deplete the remaining ATP. b. Adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[17][24][25]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)

-

Complete cell culture medium

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its trifluoromethyl-substituted quinoline core provides a robust scaffold for the design of potent kinase inhibitors targeting key oncogenic signaling pathways, including those mediated by EGFR and VEGFR. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and standardized methods for the biological evaluation of its derivatives. By leveraging the information and protocols herein, researchers in drug discovery and medicinal chemistry can effectively utilize this compound to accelerate the development of next-generation targeted cancer therapies.

References

- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. (Link not available)

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed. [Link]

-

Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. PubMed. [Link]

-

Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

-

Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]

-

New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. PubMed Central. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IntechOpen. [Link]

- Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. (Link not available)

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. (Link not available)

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not specified. (Link not available)

-

The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. NIH. [Link]

-

Comparison of the IC50values of derivatives against a gastric cancer... ResearchGate. [Link]

-

Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Bentham Science Publishers. [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery. PubMed. [Link]

- Doebner Reaction. Source not specified. (Link not available)

-

Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]

-

Doebner reaction. Wikipedia. [Link]

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PubMed Central. [Link]

-

This compound (C11H6F3NO2). PubChemLite. [Link]

- 19F NMR Reference Standards. Source not specified. (Link not available)

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

- Quinoline-based small molecules as effective pro. Journal of American Science. (Link not available)

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. (Link not available)

- SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Trinh Thi Huan. (Link not available)

Sources

- 1. scispace.com [scispace.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 5. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 6. chempap.org [chempap.org]

- 7. Secure Verification [cherry.chem.bg.ac.rs]

- 8. benchchem.com [benchchem.com]

- 9. uab.edu [uab.edu]

- 10. benchchem.com [benchchem.com]

- 11. Doebner reaction - Wikipedia [en.wikipedia.org]

- 12. iipseries.org [iipseries.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. proteopedia.org [proteopedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. VEGFA-VEGFR2 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF3) group into the quinoline scaffold is a cornerstone of modern medicinal chemistry, significantly enhancing metabolic stability, lipophilicity, and biological target affinity. 6-(Trifluoromethyl)quinoline-2-carboxylic acid stands as a critical building block in this domain, utilized in the development of novel therapeutics such as kinase inhibitors and antimicrobial agents. A thorough understanding of its physical properties is paramount for optimizing synthetic routes, formulation development, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, supported by detailed experimental protocols and theoretical considerations.

Introduction: The Significance of the Trifluoromethylquinoline Scaffold

Quinolines are a class of heterocyclic aromatic compounds with a wide array of biological activities. The strategic placement of a trifluoromethyl group, a potent electron-withdrawing moiety, on the quinoline ring system dramatically alters its electronic and steric properties. This substitution can lead to:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation by cytochrome P450 enzymes.

-

Increased Lipophilicity: The CF3 group often increases the molecule's ability to partition into lipid membranes, which can improve cell permeability and oral bioavailability.

-

Modulated pKa: The inductive effect of the CF3 group influences the acidity and basicity of nearby functional groups.

-

Improved Binding Affinity: The unique electronic nature of the CF3 group can lead to stronger interactions with biological targets.

This compound, in particular, serves as a versatile intermediate in the synthesis of more complex molecules, making a detailed characterization of its physical properties essential for its effective application in research and development.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, many properties are based on high-quality computational predictions.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | |

| Molecular Weight | 241.17 g/mol | |

| Appearance | White to off-white crystalline powder/solid | |

| Boiling Point | 347.7 ± 37.0 °C (Predicted) | |

| Density | 1.481 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.14 ± 0.43 (Predicted) | |

| XlogP (Predicted) | 2.9 |

Structural and Identification Data

| Identifier | Value |

| CAS Number | 849818-58-2 |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F |

| InChI | InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) |

Source:

In-Depth Analysis of Physical Properties

Solubility Profile

The solubility of this compound is a critical parameter for its handling in both synthetic and biological settings. As a carboxylic acid derivative of quinoline, its solubility is expected to be highly dependent on the pH of the medium.

-

In Aqueous Media: The presence of the carboxylic acid group suggests that the compound's solubility in water will increase significantly at higher pH values, where the carboxylic acid is deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the compound is likely to be less soluble.

-

In Organic Solvents: Due to its aromatic nature and the lipophilic trifluoromethyl group, the compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.

The interplay between the polar carboxylic acid group and the nonpolar trifluoromethyl-substituted quinoline core dictates its solubility behavior, making it amenable to a range of solvent systems.

Acidity (pKa)

The predicted pKa of approximately 4.14 suggests that this compound is a moderately strong organic acid. This acidity is primarily due to the carboxylic acid functional group. The electron-withdrawing nature of the trifluoromethyl group and the quinoline ring system likely contributes to the stabilization of the carboxylate anion, thereby increasing the acidity compared to a simple benzoic acid. Accurate pKa determination is crucial for understanding its ionization state at physiological pH (around 7.4), which in turn affects its receptor binding, membrane permeability, and overall pharmacokinetic profile.

Solid-State Properties: Melting Point and Crystallinity

The compound is typically supplied as a white to off-white crystalline solid. While a specific experimental melting point for this exact isomer is not widely reported in the cited literature, related compounds such as 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid have a reported melting point of 168-171 °C (with decomposition). The melting point is a key indicator of purity and crystal lattice energy. The high degree of planarity in the quinoline ring system, coupled with the potential for intermolecular hydrogen bonding via the carboxylic acid groups, would suggest a relatively high melting point due to strong crystal packing forces.

Experimental Protocols for Property Determination

To ensure the trustworthiness and reproducibility of data, standardized experimental protocols are essential. The following section outlines the methodologies for determining the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a fundamental property that provides information about the purity and identity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad range suggests the presence of impurities.

Protocol: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

pKa Determination

Causality: The pKa value is critical for predicting the ionization state of the molecule at a given pH, which influences its solubility, lipophilicity, and interaction with biological targets. Potentiometric titration is a reliable method for determining this value.

Protocol: Potentiometric Titration

-

Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent mixture, such as water/methanol or water/DMSO, to ensure complete solubility.

-

Titration Setup: The solution is placed in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined as the pH at the half-equivalence point.

Caption: Key properties of this compound.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at refrigerated temperatures (2-8°C). It should be protected from light and moisture to prevent degradation.

-

Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. The material may cause skin, eye, and respiratory irritation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its physical properties, including solubility, pKa, and solid-state characteristics, are dictated by the unique combination of the quinoline scaffold, the electron-withdrawing trifluoromethyl group, and the acidic carboxylic acid moiety. A comprehensive understanding and accurate measurement of these properties are fundamental to its successful application as a building block for the synthesis of next-generation therapeutics. This guide provides the foundational knowledge and experimental framework necessary for researchers and scientists to effectively utilize this valuable compound.

References

- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. Benchchem.

- ChemShuttle. This compound. ChemShuttle.

- ChemicalBook. 6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic acid, 97%. ChemicalBook.

- ChemicalBook. This compound manufacturers and suppliers in india. ChemicalBook.

- MDPI. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. MDPI.

- Solubility of Things. Quinoline-4-carboxylic acid. Solubility of Things.

- Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- PubChemLite. This compound (C11H6F3NO2). PubChemLite.

An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic acid

CAS Number: 849818-58-2

Introduction

6-(Trifluoromethyl)quinoline-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) into the quinoline scaffold imparts unique physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block for the development of novel therapeutics. As a key intermediate, it is utilized in the synthesis of kinase inhibitors for cancer therapy and as a scaffold for new antimicrobial agents.[1]

Physicochemical Properties

This compound typically presents as a white crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 849818-58-2 | [1] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |

| Molecular Weight | 241.17 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8 °C, under inert gas | [1] |

Proper storage of this compound is crucial to maintain its integrity. It should be stored at refrigerated temperatures (2-8 °C) under a nitrogen atmosphere, protected from light and moisture.[1]

Synthesis of this compound

The synthesis of quinoline-2-carboxylic acids can be achieved through various established methodologies in organic chemistry. One of the most pertinent methods for this class of compounds is a variation of the Doebner reaction, which traditionally yields quinoline-4-carboxylic acids.[2][3][4] However, modifications and alternative strategies allow for the synthesis of the 2-carboxy regioisomer. A plausible synthetic approach involves the condensation of an appropriately substituted aniline with pyruvic acid and an aldehyde.

Proposed Synthetic Pathway: Modified Doebner Reaction

The Doebner reaction is a three-component reaction involving an aromatic amine, an aldehyde, and pyruvic acid to generate quinoline-4-carboxylic acids.[4] To achieve the desired 2-carboxylic acid substitution pattern for this compound, a modified approach is necessary.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Modified Doebner Synthesis

This protocol is a generalized procedure based on the principles of the Doebner reaction and may require optimization for the specific synthesis of this compound.[2]

-

Schiff Base Formation: In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline and a suitable aldehyde (e.g., benzaldehyde) in an appropriate solvent such as ethanol or a methanol/water mixture. The reaction can be catalyzed by a small amount of acid (e.g., acetic acid). Stir the mixture at room temperature until the formation of the corresponding Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).

-

Condensation with Pyruvic Acid: To the solution containing the Schiff base, add pyruvic acid. The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC.

-

Cyclization and Aromatization: The cyclization and subsequent aromatization to the quinoline ring can occur under the reaction conditions, often facilitated by an oxidizing agent that may be generated in situ or added to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove unreacted acids. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

Kinase Inhibition in Cancer Therapy

Quinoline-based compounds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[5] The trifluoromethyl quinoline carboxylic acid scaffold has been reported to exhibit improved binding affinity to several protein kinases, making it a promising candidate for targeted cancer therapy research.[1]

Potential Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6][7][8] Quinoline derivatives have been shown to inhibit this pathway. It is plausible that this compound or its derivatives could act as ATP-competitive inhibitors of kinases within this cascade, such as PI3K or mTOR. The quinoline ring can mimic the adenine moiety of ATP, while the carboxylic acid and trifluoromethyl groups can form key interactions with amino acid residues in the kinase active site.

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The mechanism of action for many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[9][10][11][12]

Potential Mechanism of Action: Inhibition of Bacterial DNA Gyrase

It is hypothesized that this compound and its derivatives may exert their antimicrobial effects by targeting bacterial DNA gyrase. These compounds can form a stable complex with the enzyme and bacterial DNA, trapping the enzyme in its cleavage-competent state. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death. The trifluoromethyl group may enhance the binding of the molecule to the enzyme-DNA complex.

Caption: Proposed mechanism of DNA gyrase inhibition by a quinoline derivative.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the structure and purity of this compound.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the quinoline ring are expected in the range of δ 7.5-9.0 ppm. The carboxylic acid proton will likely appear as a broad singlet at δ 12-14 ppm. |

| ¹³C NMR | Aromatic carbons will appear in the range of δ 120-150 ppm. The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. |

| FTIR | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch will be present around 1700-1730 cm⁻¹. C-F stretching vibrations will appear in the 1000-1400 cm⁻¹ region.[6][14][15] |

| UV-Vis | The quinoline chromophore will exhibit characteristic absorption bands in the UV region, typically between 200-400 nm. |

Experimental Protocol: NMR Spectroscopic Analysis

The following is a general protocol for acquiring NMR spectra of quinoline-2-carboxylic acid derivatives.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be required.

-

2D NMR (Optional): For unambiguous assignment of signals, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Determination of Physicochemical Parameters

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation: Prepare a solution of this compound of known concentration in a mixture of water and a co-solvent (e.g., methanol or ethanol) if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Experimental Protocol: Solubility Determination by Shake-Flask Method

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[16][17]

-

Equilibration: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial.

-

Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After agitation, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Conclusion

This compound is a highly valuable and versatile building block in modern drug discovery. Its unique electronic and steric properties, conferred by the trifluoromethyl group, make it an attractive starting material for the synthesis of novel kinase inhibitors and antimicrobial agents. This guide has provided a comprehensive overview of its synthesis, potential mechanisms of action, and analytical characterization. Further research into the specific biological targets and optimization of its derivatives holds significant promise for the development of next-generation therapeutics.

References

- 1. Secure Verification [cherry.chem.bg.ac.rs]

- 2. benchchem.com [benchchem.com]

- 3. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]

- 7. The Role of PI3K/Akt/mTOR Signaling in Gastric Carcinoma [mdpi.com]

- 8. A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciresliterature.org [sciresliterature.org]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, and its strategic functionalization has yielded numerous therapeutic agents. The incorporation of a trifluoromethyl group, a bioisostere for the methyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive technical overview of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a key building block in the development of novel therapeutics. We will delve into its chemical properties, explore established synthetic routes with detailed protocols, and discuss its applications in the design of next-generation kinase inhibitors and antimicrobial agents, supported by mechanistic insights and structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Significance of the Quinoline Core and Trifluoromethylation in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery, forming the structural basis of a wide array of natural products and synthetic pharmaceuticals. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool in modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, offers several advantages:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile.

-

Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross cellular membranes.

-

Modulation of Physicochemical Properties: It can influence the acidity or basicity of nearby functional groups, impacting target binding.

-

Improved Target Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets.

The convergence of the versatile quinoline scaffold with the advantageous properties of the trifluoromethyl group makes this compound a highly valuable and sought-after building block for the synthesis of novel therapeutic agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a lead compound is fundamental to drug development. Below is a summary of the key properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1][2] |

| Molecular Weight | Approximately 241.17 g/mol | [1][2][3][4][5] |

| Appearance | Typically a white crystalline powder | [1] |

| CAS Number | 849818-58-2 | [1] |

| Storage Conditions | Store in a cool, dry place, protected from light. | [1] |

Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthesis would involve the reaction of 4-(trifluoromethyl)aniline with pyruvic acid and a suitable aldehyde, followed by cyclization.

Experimental Protocol: A Representative Doebner-von Miller Synthesis for a Quinoline-2-carboxylic Acid Derivative

This protocol is a generalized procedure that can be adapted for the synthesis of this compound. Optimization of reaction conditions, including temperature, reaction time, and purification methods, would be necessary.

Materials:

-

4-(Trifluoromethyl)aniline

-

Pyruvic acid

-

Formaldehyde (or a suitable aldehyde precursor)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium hydroxide

-

Diatomaceous earth

-

Activated carbon

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and concentrated hydrochloric acid (2.0 eq) in ethanol.

-

Addition of Reactants: To the stirred solution, add pyruvic acid (1.1 eq) and formaldehyde (1.1 eq) at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Neutralize the mixture with a solution of sodium hydroxide to precipitate the crude product.

-

Filter the crude product through a pad of diatomaceous earth and wash with cold water.

-

-

Purification:

-

Dissolve the crude product in a hot aqueous sodium hydroxide solution.

-

Treat the solution with activated carbon to remove colored impurities and filter while hot.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

-

Caption: A simplified workflow for the synthesis of this compound via a Doebner-von Miller type reaction.

Applications in Drug Discovery

This compound serves as a versatile building block for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown significant promise in two key therapeutic areas: oncology and infectious diseases.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors. The 2-carboxylic acid moiety of the title compound provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophores to target the ATP-binding site of specific kinases.

The trifluoromethyl group at the 6-position can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final inhibitor.[9] For example, derivatives of 6-(trifluoromethyl)quinoline have been investigated as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[9]

Caption: The role of this compound as a scaffold for the development of kinase inhibitors.

Antimicrobial Agents

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Quinoline derivatives have a long history as antimicrobial agents, with the fluoroquinolone antibiotics being a prominent example. While structurally distinct from fluoroquinolones, derivatives of quinoline-2-carboxylic acid have also demonstrated promising antibacterial activity.[10][11]

The mechanism of action for many quinolone-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[12] The this compound scaffold can be elaborated to generate novel compounds that target these enzymes or other essential bacterial processes. Studies have shown that certain quinoline derivatives are active against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline-based kinase inhibitors and antimicrobial agents, several key structural features influence their biological activity:

-

The Carboxylic Acid Moiety: The carboxylic acid group at the 2-position, or its derivatives such as amides and esters, is often critical for interacting with key residues in the target protein's active site.[5]

-

Substitution on the Quinoline Ring: The nature and position of substituents on the quinoline ring can significantly impact potency and selectivity. The trifluoromethyl group at the 6-position is often associated with enhanced activity.

-

Modifications at Other Positions: Further modifications at other positions of the quinoline ring can be explored to fine-tune the compound's properties, such as solubility and cell permeability.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a privileged quinoline scaffold and the beneficial properties of the trifluoromethyl group makes it an attractive starting point for the development of novel kinase inhibitors and antimicrobial agents. The synthetic accessibility of this compound, coupled with the potential for diverse chemical modifications, ensures its continued relevance in the quest for new and effective therapeutics. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to derivatives of this scaffold and the exploration of their potential against a broader range of biological targets.

References

-

Wikipedia. Doebner–Miller reaction. Available at: [Link]

- Chen, D. L., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.

- Toma, E. (1989). Structure--activity relationship of quinolones.

-

Wikipedia. Doebner reaction. Available at: [Link]

-

PubChem. 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Available at: [Link]

- European Patent Office. (1986).

- Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-13.

- Li, C., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 655–660.

-

Wikipedia. Pfitzinger reaction. Available at: [Link]

- Singh, U. P., & Gahtori, P. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(10), 100637.

- European Patent Office. (1989). Process for the preparation of a quinoline carboxylic acid. EP 0351889 A1.

- El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202400279.

- Cottet, F., et al. (2003). Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1431-1444.

- Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

- Google Patents. (2012).

- Cilibrizzi, A., et al. (2020).

- Google Patents. (2012).

- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- JOCPR. (2010). Application of pfitzinger reaction in synthesis of indophenazino fused carbazole and azacarbazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(4), 890-896.

Sources

- 1. Recommendable Routes to Trifluoromethyl‐Substituted Pyridine‐ and Quinolinecarboxylic Acids | Semantic Scholar [semanticscholar.org]

- 2. data.epo.org [data.epo.org]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. ajchem-a.com [ajchem-a.com]

- 9. iipseries.org [iipseries.org]

- 10. data.epo.org [data.epo.org]

- 11. CN102942524A - Preparation method of quinoline derivative - Google Patents [patents.google.com]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

Solubility Profile of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid: A Guide for Researchers

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

6-(Trifluoromethyl)quinoline-2-carboxylic acid is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its rigid quinoline scaffold, combined with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid moiety, makes it a valuable building block for developing novel therapeutic agents, including kinase inhibitors and antimicrobial agents[1]. Understanding and manipulating the solubility of this compound is a critical prerequisite for its successful application in biological assays, formulation development, and synthetic chemistry.

This technical guide provides a comprehensive analysis of the solubility of this compound. Moving beyond a simple data summary, we will explore the underlying physicochemical principles that govern its behavior in various solvent systems. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols to accurately characterize and optimize the solubility of this important molecule.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure. For this compound, three key structural features dictate its interactions with different solvents: the quinoline core, the carboxylic acid group, and the trifluoromethyl group.

-

Quinoline Core : The fused aromatic heterocyclic ring system is inherently planar and relatively nonpolar. This large hydrophobic surface area tends to limit solubility in aqueous media but promotes solubility in organic solvents that can engage in π-stacking or van der Waals interactions.

-

Carboxylic Acid (-COOH) Group : This functional group is the primary driver of pH-dependent solubility. It is polar and can act as both a hydrogen bond donor and acceptor. In basic conditions, it deprotonates to form a highly polar carboxylate salt (COO-), which dramatically increases aqueous solubility.

-

Trifluoromethyl (-CF3) Group : This substituent has a profound impact on the molecule's overall properties. The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing group, which can lower the pKa of the nearby carboxylic acid, making it more acidic. Furthermore, the -CF3 group is highly lipophilic, a property that increases the molecule's solubility in non-polar environments and enhances its ability to permeate biological membranes[2].

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₆F₃NO₂ | [1] |

| Molecular Weight | 241.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Key Functional Groups | Carboxylic Acid, Quinoline, Trifluoromethyl | Structural Analysis |

| Predicted Solubility Driver (Aqueous) | Ionization of the carboxylic acid group at basic pH. | Chemical Principles |

| Predicted Solubility Driver (Organic) | Hydrogen bonding (polar protic solvents), dipole-dipole interactions (polar aprotic), and lipophilicity (non-polar solvents). | Chemical Principles |

Predicted Solubility Profile and Solvent Selection

While specific quantitative data for this compound is not extensively available in public literature, a reliable qualitative profile can be predicted based on its structural components and established chemical principles. This predictive analysis is crucial for efficient solvent screening in both synthetic and biological applications.

Aqueous Systems

The solubility in aqueous media is almost entirely dependent on pH.

-

Neutral Water : Solubility is expected to be very low . The large, hydrophobic quinoline ring and the lipophilic -CF3 group dominate the molecule's character, overcoming the polarity of the neutral carboxylic acid.

-

Acidic Solutions (e.g., 5% HCl) : Solubility is expected to remain low . While the quinoline nitrogen can be protonated to form a cation, the carboxylic acid remains in its neutral, less soluble form. The overall increase in solubility is typically minimal for such structures.

-

Weak Basic Solutions (e.g., 5% NaHCO₃) : Solubility is expected to be moderate to high . If the pKa of the carboxylic acid is below ~6.4 (the pH of a bicarbonate solution), it will be deprotonated to form a soluble salt. The electron-withdrawing -CF3 group makes the carboxylic acid more acidic, increasing the likelihood of dissolution in sodium bicarbonate[4].

-

Strong Basic Solutions (e.g., 5% NaOH) : Solubility is expected to be high . The strong base will completely deprotonate the carboxylic acid, forming the highly water-soluble sodium carboxylate salt[4][5].

Organic Solvents

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Expected to be highly soluble . These solvents effectively solvate the molecule through strong dipole-dipole interactions. DMSO, in particular, is an excellent solvent for a wide range of organic compounds and is a common choice for preparing stock solutions for biological screening[6].

-

Polar Protic Solvents (e.g., Methanol, Ethanol) : Expected to be moderately to highly soluble . These solvents can engage in hydrogen bonding with both the donor and acceptor sites of the carboxylic acid group, facilitating dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Expected to be poorly soluble . Despite the lipophilic nature of the quinoline and -CF3 groups, the highly polar carboxylic acid group prevents effective solvation by nonpolar solvents[5][7].

A summary of the predicted solubility is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Aqueous (Basic) | 5% NaOH, 5% NaHCO₃ | High | Salt formation (deprotonation of -COOH) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Dipole-Dipole Interactions |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen Bonding |

| Aqueous (Neutral) | Water | Very Low | Hydrophobic effects dominate |

| Nonpolar | Hexane, Toluene | Very Low | Polarity mismatch with -COOH group |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining both the qualitative classification and the precise quantitative solubility of this compound.

Protocol 1: Qualitative Solubility Classification

This initial screening method rapidly classifies the compound's solubility based on its acidic/basic properties, providing immediate guidance for handling and solvent selection. The workflow is based on standard organic chemistry practices[4][5][7].

Methodology:

-

Preparation : Label five small test tubes (e.g., 13x100 mm).

-

Dispensing : Add ~20-30 mg of this compound to each tube.

-

Solvent Addition : To the tubes, add 1 mL of the following solvents, respectively:

-

Tube 1: Deionized Water

-

Tube 2: 5% w/v Sodium Hydroxide (NaOH)

-

Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)

-

Tube 4: 5% v/v Hydrochloric Acid (HCl)

-

Tube 5: Diethyl Ether

-

-

Mixing : Vigorously agitate each tube for 60 seconds (e.g., using a vortex mixer).

-

Observation : Observe each tube against a contrasting background. Record the compound as "Soluble" if the solid completely dissolves, "Partially Soluble" if some solid remains, or "Insoluble" if no visible dissolution occurs.

-

Confirmation (for basic solutions) : To the tube containing 5% NaOH (if soluble), slowly add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that dissolution was due to an acid-base reaction, forming a soluble salt[4].

Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound[8]. It provides a precise concentration value (e.g., in mg/mL or µM) essential for pharmacology and formulation studies.

Methodology:

-

Preparation : Add an excess of solid this compound to a series of glass vials containing a known volume (e.g., 2 mL) of the desired solvent or buffer (e.g., Phosphate-Buffered Saline, pH 7.4). "Excess" means that undissolved solid must be clearly visible.

-

Equilibration : Seal the vials securely and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for 24 to 48 hours. This extended period is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation : After incubation, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Collection : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration : Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining microscopic particles. This step is crucial to prevent artificially high results.

-

Dilution : Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC-UV) method. Calculate the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the analyte.

-

Calculation : Multiply the measured concentration by the dilution factor to determine the final equilibrium solubility.

Conclusion and Best Practices

The solubility of this compound is a multifaceted property governed by a delicate interplay between its hydrophobic core and its ionizable and lipophilic functional groups. While its aqueous solubility is poor at neutral pH, it can be dramatically increased in basic conditions through the formation of a carboxylate salt. For organic applications, polar aprotic solvents like DMSO and DMF are excellent choices for achieving high concentrations.

For researchers, the key takeaway is the principle of "right solvent for the right application." For aqueous biological assays, leveraging pH modification to create a soluble salt is the most effective strategy. For organic synthesis, a polar aprotic or protic solvent is recommended. The protocols provided herein offer a self-validating system to confirm these predictions and establish a robust, reproducible solubility profile for this valuable chemical entity.

References

- Vertex AI Search. (n.d.). Quinoline-4-carboxylic acid | Solubility of Things. Retrieved January 5, 2026.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 5, 2026.

- Chemistry LibreTexts. (2025).

- ChemShuttle. (n.d.). This compound. Retrieved January 5, 2026.

- (n.d.). The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Retrieved January 5, 2026.

- Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved January 5, 2026.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved January 5, 2026.

- Selleck Chemicals. (n.d.). Quinoline-4-carboxylic acid. Retrieved January 5, 2026.

- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H)-one. Retrieved January 5, 2026.

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991. [Link]

- (n.d.). experiment 1 determination of solubility class. Retrieved January 5, 2026.

- (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 5, 2026.

- Wikipedia. (n.d.). Quinoline. Retrieved January 5, 2026.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 5, 2026.

- MedChemExpress. (n.d.). Quinoline-2-carboxylic acid | α-Glucosidase Inhibitor. Retrieved January 5, 2026.

- MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved January 5, 2026.

- PubChem. (n.d.). 2-(trifluoromethyl)quinoline-8-carboxylic Acid. Retrieved January 5, 2026.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(trifluoromethyl)quinoline-8-carboxylic Acid | C11H6F3NO2 | CID 11806774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www1.udel.edu [www1.udel.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. selleckchem.com [selleckchem.com]

- 7. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Acidity and pKa of 6-(Trifluoromethyl)quinoline-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the acidity and acid dissociation constant (pKa) of 6-(trifluoromethyl)quinoline-2-carboxylic acid, a key heterocyclic building block in modern drug discovery and medicinal chemistry. The introduction of the trifluoromethyl (CF3) group profoundly influences the molecule's electronic properties, which in turn dictates its acidity—a critical parameter affecting solubility, membrane permeability, and target binding affinity. This document synthesizes theoretical principles, predicted quantitative data, and detailed experimental protocols for pKa determination to offer a holistic resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Fluorinated Quinolines

Quinoline carboxylic acids are privileged scaffolds in pharmaceutical sciences, forming the core of numerous therapeutic agents.[1] The strategic functionalization of the quinoline ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a trifluoromethyl (CF3) group is a pivotal strategy in medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often leading to improved binding affinity for biological targets.[2] this compound (CAS No. 849818-58-2) is a prime example of such a scaffold, utilized in the development of kinase inhibitors and antimicrobial agents.[3] A thorough understanding of its acidity is fundamental to leveraging its full potential in drug design.

Theoretical Framework: Understanding Acidity and the Trifluoromethyl Effect

The acidity of this compound is determined by the ease with which it donates the proton from its carboxylic acid group (-COOH). This equilibrium is quantified by the acid dissociation constant (Ka) or, more conveniently, its negative logarithm, the pKa. A lower pKa value signifies a stronger acid.

The molecule's acidity is governed by two primary structural features:

-

The Quinoline Ring: The quinoline system itself is electron-withdrawing, which contributes to the acidity of the attached carboxylic acid.

-

The Trifluoromethyl Group (-CF3): This substituent exerts a powerful influence. Fluorine is the most electronegative element, and the three fluorine atoms on the methyl group create an exceptionally strong inductive electron-withdrawing effect (-I effect).[1]

This -I effect propagates through the quinoline ring system, pulling electron density away from the carboxylic acid group. This delocalization has a crucial consequence: it stabilizes the resulting carboxylate anion (COO-) formed upon deprotonation. By stabilizing the conjugate base, the equilibrium of the acid-base reaction is shifted towards dissociation, resulting in a stronger acid and a lower pKa.[1]

The logical relationship between the substituent and the resulting acidity is illustrated below.

Caption: Influence of the -CF3 group on the acidity of the carboxylic acid.

Quantitative pKa Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide a valuable estimate. For comparison, the experimental pKa of the parent compound, quinoline-2-carboxylic acid (quinaldic acid), is also presented.

| Compound | CAS Number | pKa (Carboxylic Acid) | Source |

| This compound | 849818-58-2 | 4.14 ± 0.43 (Predicted) | [4] |

| Quinoline-2-carboxylic acid (Quinaldic acid) | 93-10-7 | ~1.76 | [2] |

Note: The pKa of the quinoline nitrogen in quinaldic acid is approximately 5.22.[3] The predicted value for the trifluoromethyl-substituted compound likely reflects the dissociation of the carboxylic acid proton.

The predicted pKa of 4.14 suggests that the 6-CF3 group significantly influences the electronic environment of the molecule. The electron-withdrawing nature of the CF3 group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted benzoic acid (pKa ~4.2).

Experimental Determination of pKa by Potentiometric Titration

For researchers requiring precise, empirically derived pKa values, potentiometric titration is a robust and widely adopted method.[2] It involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally.

Protocol: Potentiometric Titration

Objective: To experimentally determine the pKa of this compound.

Materials & Equipment:

-

This compound (high purity)[3]

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

Beaker or reaction vessel (e.g., 100 mL)

Step-by-Step Methodology:

-